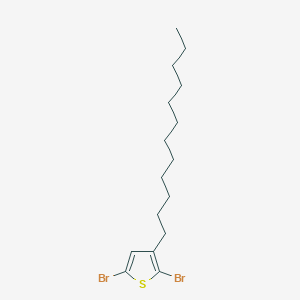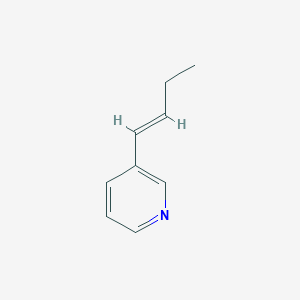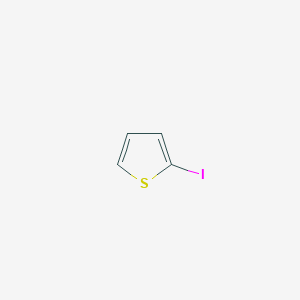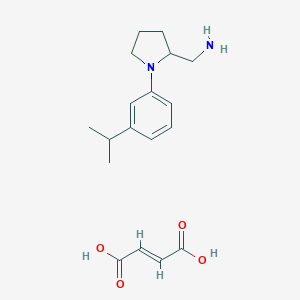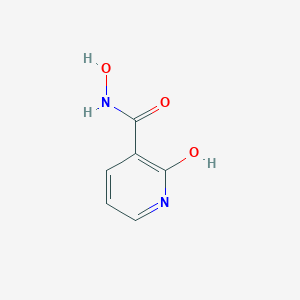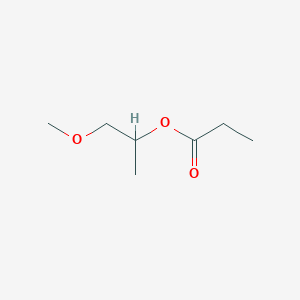
1-Methoxy-2-propyl propanoate
Overview
Description
1-Methoxy-2-propyl propanoate is an organic compound with the molecular formula C10H21N.C4H6O6. It is a colorless liquid with a mild odor and is used in various industrial applications. This compound is known for its solvent properties and is commonly used in the formulation of coatings, inks, and cleaning agents .
Preparation Methods
1-Methoxy-2-propyl propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 1-methoxy-2-propanol with propanoic acid. The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process .
In industrial production, the compound can be prepared using continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
1-Methoxy-2-propyl propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 1-methoxy-2-propanol and propanoic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-Methoxy-2-propyl propanoate has several scientific research applications:
Chemistry: It is used as a solvent in organic synthesis and analytical chemistry due to its ability to dissolve a wide range of compounds.
Biology: The compound is used in the preparation of biological samples for analysis, as it can effectively dissolve lipids and other biological materials.
Medicine: In pharmaceutical research, this compound is used as a solvent for drug formulation and delivery.
Mechanism of Action
The mechanism of action of 1-methoxy-2-propyl propanoate primarily involves its solvent properties. The compound interacts with various molecular targets by dissolving them, facilitating chemical reactions, and enhancing the solubility of other compounds. This makes it an effective medium for various industrial and research applications .
Comparison with Similar Compounds
1-Methoxy-2-propyl propanoate can be compared with other similar compounds such as:
Propylene glycol methyl ether: Both compounds are used as solvents, but this compound has a higher boiling point and better solvent properties for certain applications.
Ethyl propionate: This compound is also an ester and is used as a solvent, but it has a different molecular structure and properties compared to this compound.
Methyl propionate: Similar to ethyl propionate, methyl propionate is used as a solvent but has different physical and chemical properties.
Properties
IUPAC Name |
1-methoxypropan-2-yl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-7(8)10-6(2)5-9-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVZUKKPYKRVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50888996 | |
| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50888996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
148462-57-1 | |
| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148462-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148462571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1-methoxy-, 2-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50888996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propanol, 1-methoxy-,2-propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details













Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
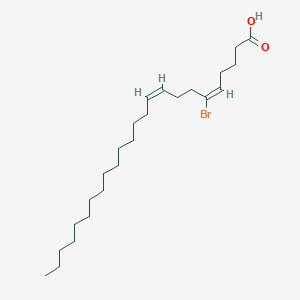
![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)
![2-Bromo-1-[(2R)-tetrahydro-2-furanyl]-ethanone](/img/structure/B115866.png)
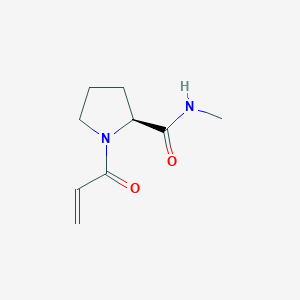

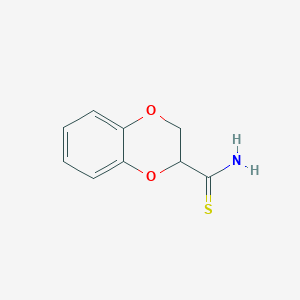
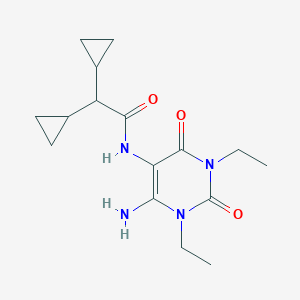
![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)
